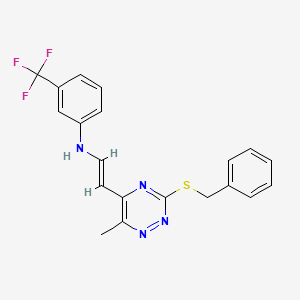
N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline" is a complex molecule that appears to incorporate several functional groups and structural motifs, including a benzylsulfanyl group, a methylated triazine ring, a vinyl linker, and a trifluoromethyl aniline. While none of the provided papers directly discuss this compound, they do provide insights into related chemical structures and functionalities that can help infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from commercially available precursors. For instance, the synthesis of 2,6-bis(arylsulfonyl)anilines involves nucleophilic aromatic substitution, followed by hydrogenation and oxidation steps . Similarly, the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and related triarylamine compounds also involves multiple steps, starting from amines and nitrobenzene derivatives . These methods suggest that the synthesis of the compound would likely require careful planning to ensure the correct functional groups are introduced at the appropriate steps.
Molecular Structure Analysis
The molecular structure of related aniline derivatives has been studied using spectroscopic methods and computational chemistry. For example, the FT-IR and FT-Raman spectra of 4-nitro-3-(trifluoromethyl)aniline were recorded to assign vibrational modes, and DFT calculations were used to study the electronic properties . These techniques could be applied to the compound to gain insights into its molecular structure and electronic configuration.
Chemical Reactions Analysis
The reactivity of aniline derivatives can be quite diverse, depending on the substituents present on the benzene ring. The reaction of N-(3-methyl-2-thienylmethylidene)aniline with diiron nonacarbonyl, for example, resulted in cyclometalation, methyl migration, and hydrogenation . This indicates that the compound may also undergo complex reactions, particularly with transition metals, which could lead to interesting organometallic products.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by their substituents. For instance, the presence of arylsulfonyl groups in 2,6-bis(arylsulfonyl)anilines leads to high fluorescence emissions and the formation of intramolecular hydrogen bonds . The electron-withdrawing trifluoromethyl group in 4-nitro-3-(trifluoromethyl)aniline affects the molecule's dipole moment and hyperpolarizability . These findings suggest that the compound would exhibit unique physical and chemical properties, potentially including fluorescence and significant electronic effects due to its extended π-conjugated system and electron-withdrawing groups.
Wissenschaftliche Forschungsanwendungen
Triazine Derivatives and Biological Activity
Triazine compounds are a significant class in medicinal chemistry due to their versatile biological activities. Triazine derivatives exhibit a broad spectrum of pharmacological effects, including antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory properties. These compounds' potent pharmacological activities make the triazine nucleus an essential moiety for future drug development (Verma et al., 2019).
Antitumor Activities of Triazine Derivatives
1,2,3-Triazines and their benzo- and heterofused derivatives are recognized for their antitumor activities. Their simple synthesis, combined with efficacy, underscores their potential as scaffolds for developing antitumor compounds. The extensive range of biological activities, including antiproliferative properties, marks these compounds as promising candidates in cancer treatment (Cascioferro et al., 2017).
Applications in Resin-Bonded Restorations and Dentistry
Triazine-based monomers like 6-(4-vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithione (VTD) are effectively used in bonding noble metal alloys. These compounds are instrumental in the dental field, particularly in bonding systems for restorations and fixed partial dentures made of noble metal alloys. Their clinical performance in these applications is noteworthy (Matsumura et al., 2011).
Proton-Conducting Membranes
1H-1,2,4-triazole-based compounds are promising for developing proton-conducting membranes in fuel cells. These materials significantly improve the fundamental characteristics of electrolyte membranes, such as thermal stability, electrochemical stability, and ionic conductivity under anhydrous conditions at elevated temperatures. Their potential in creating heat-resistant, mechanically strong, and electrochemically stable proton-conducting membranes is substantial (Prozorova & Pozdnyakov, 2023).
Eigenschaften
IUPAC Name |
N-[(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)ethenyl]-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4S/c1-14-18(10-11-24-17-9-5-8-16(12-17)20(21,22)23)25-19(27-26-14)28-13-15-6-3-2-4-7-15/h2-12,24H,13H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRFSFVBUACJMT-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)SCC2=CC=CC=C2)C=CNC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=N1)SCC2=CC=CC=C2)/C=C/NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

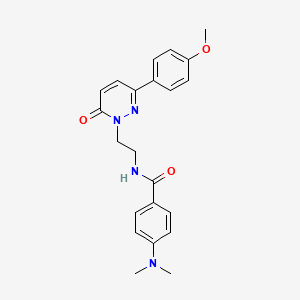
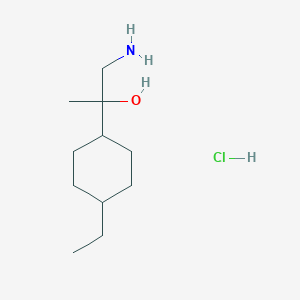
![2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2553781.png)
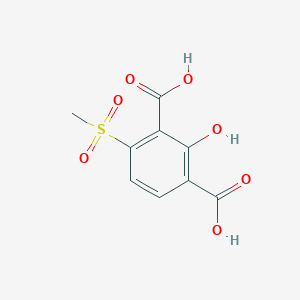
![5-[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2553788.png)
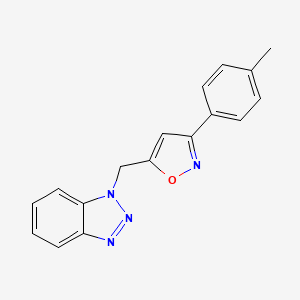

![3-fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide](/img/structure/B2553792.png)
![N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2553795.png)


![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2553798.png)
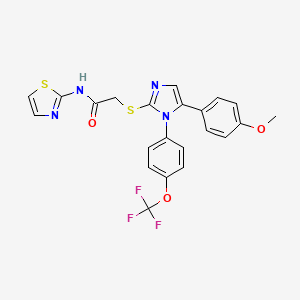
![Methyl 4-[(6-chloropyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate](/img/structure/B2553801.png)